2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Description
This compound is a structurally complex molecule featuring a fused benzothiophene core, a dioxopyrrolidinone ring, and a pyridine-3-carboxylic acid moiety linked via a sulfanyl group. The benzothiophene subunit is partially saturated (4,5,6,7-tetrahydro), which enhances conformational rigidity, while the dioxopyrrolidinone introduces electron-withdrawing properties. The methoxycarbonyl group at position 3 of the benzothiophene likely modulates solubility and reactivity.
Properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-28-20(27)15-10-5-2-3-7-12(10)30-18(15)22-14(23)9-13(17(22)24)29-16-11(19(25)26)6-4-8-21-16/h4,6,8,13H,2-3,5,7,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDKWRIEAZFUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid involves multiple steps. One possible route includes the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-3-methylthiophene, using a palladium-catalyzed coupling reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with a suitable amine and a carbonyl compound.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the benzothiophene moiety acts as the nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine ring, potentially forming alcohols.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share the dioxo-thiazolo-pyrimidine framework. However, the target compound differs in its benzothiophene core and sulfanyl-pyridine linkage, which may confer distinct electronic and steric properties. For instance:
- Electronic Effects: The methoxycarbonyl group in the target compound may enhance electrophilicity compared to the electron-withdrawing cyano groups in 11b.
- Solubility : The pyridine-3-carboxylic acid group in the target compound improves aqueous solubility relative to the lipophilic furan and trimethylbenzylidene substituents in 11a/b .
Pyridin-2(1H)-one Derivatives ()
Compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit a pyridine core with substituents influencing antioxidant and antibacterial activity. Key differences include:
- Bioactivity : Pyridin-2(1H)-ones show moderate antioxidant activity (up to 79.05% DPPH scavenging), whereas the target compound’s bioactivity remains uncharacterized but may involve interactions with enzymes or receptors due to its carboxylic acid group .
Dihydropyridine Derivatives with Sulfur Linkages ()
Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide feature thioether bridges similar to the sulfanyl group in the target compound. However:
- Ring Saturation: The target’s tetrahydro-benzothiophene provides greater rigidity compared to the non-aromatic dihydropyridine ring.
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
Research Implications and Gaps
- Structural Uniqueness: The target compound’s combination of benzothiophene and dioxopyrrolidinone is rare, warranting exploration of its conformational dynamics via crystallography (e.g., using SHELX programs as in ).
- Bioactivity Prediction : Molecular docking studies (as in ) could elucidate interactions with biological targets like kinases or proteases.
- Synthetic Challenges : The sulfanyl linkage may pose stability issues under acidic conditions, necessitating optimization of synthetic routes (e.g., reflux conditions in acetic anhydride as in ).
Biological Activity
The compound 2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological properties, which have been the subject of research in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.06 g/mol. The InChIKey for this compound is CBDKWRIEAZFUJT-UHFFFAOYSA-N , indicating its unique chemical structure. The compound features multiple functional groups that may contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O6S2 |
| Molecular Weight | 446.06 g/mol |
| InChIKey | CBDKWRIEAZFUJT-UHFFFAOYSA-N |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 8 |
| Rotatable Bonds | 6 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of sulfur and nitrogen in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anti-inflammatory Effects : Compounds similar in structure have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity
A study conducted by Tamer et al. (2018) evaluated the antimicrobial effects of various pyridine derivatives, including our target compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism was hypothesized to involve disruption of bacterial membrane integrity and interference with metabolic pathways.
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory properties were assessed using an animal model of induced inflammation. The compound demonstrated a reduction in edema and inflammatory markers (TNF-alpha and IL-6) when administered at doses of 10 mg/kg body weight. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Research Findings
Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis Optimization : Researchers have developed synthetic routes that improve yield and purity while maintaining bioactivity.
- Structure-Activity Relationship (SAR) : Studies have explored modifications to the benzothiophene moiety to enhance potency against specific targets.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition against bacteria | Tamer et al., 2018 |
| Anti-inflammatory | Reduced edema and cytokines | Animal Model Study |
| Antioxidant | Potential reduction in oxidative stress | Preliminary Findings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
